molecular formula C17H14O B13957344 1-Benzyl-2-naphthol CAS No. 36441-31-3

1-Benzyl-2-naphthol

Katalognummer: B13957344
CAS-Nummer: 36441-31-3
Molekulargewicht: 234.29 g/mol
InChI-Schlüssel: MWXRIKYCKQGVRD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Benzyl-2-naphthol is an organic compound that belongs to the class of naphthols. It is characterized by the presence of a benzyl group attached to the first carbon of the naphthalene ring and a hydroxyl group attached to the second carbon. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Benzyl-2-naphthol can be synthesized through various methods. One common approach involves the reaction of 2-naphthol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically takes place in a solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as phase transfer catalysts may also be used to facilitate the reaction .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Benzyl-2-naphthol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wirkmechanismus

The mechanism of action of 1-Benzyl-2-naphthol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds, while the benzyl group can participate in hydrophobic interactions. These interactions can influence the compound’s reactivity and binding affinity to different targets. Pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-Benzyl-2-naphthol’s unique combination of a benzyl group and a naphthol structure gives it distinct chemical properties and reactivity. This makes it a valuable compound in synthetic organic chemistry and various research applications .

Eigenschaften

CAS-Nummer

36441-31-3

Molekularformel

C17H14O

Molekulargewicht

234.29 g/mol

IUPAC-Name

1-benzylnaphthalen-2-ol

InChI

InChI=1S/C17H14O/c18-17-11-10-14-8-4-5-9-15(14)16(17)12-13-6-2-1-3-7-13/h1-11,18H,12H2

InChI-Schlüssel

MWXRIKYCKQGVRD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CC2=C(C=CC3=CC=CC=C32)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.